Benzyl[(4-chloro-3-methylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C15H16ClN |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H16ClN/c1-12-9-14(7-8-15(12)16)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3 |
InChI Key |
ZWCXFZJAGHEPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 4-Chloro-3-methylbenzyl Halides
One common approach involves reacting 4-chloro-3-methylbenzyl chloride or bromide with benzylamine under controlled conditions:
- Reaction Conditions: Typically performed in polar aprotic solvents such as tetrahydrofuran or dimethylformamide under inert atmosphere to avoid side reactions.
- Temperature: Ambient to moderate temperatures (0°C to room temperature) to optimize yield and minimize side products.
- Base: Sometimes a mild base (e.g., sodium bicarbonate) is added to neutralize formed acid.
- Purification: The crude product is purified by column chromatography using ethyl acetate and methanol mixtures.
This method is supported by analogous procedures for related benzylamines, such as the synthesis of (4-chlorobenzyl)-methyl-amine from 4-chlorobenzyl chloride and methylamine, which achieved yields around 81% under similar conditions (THF/water, inert atmosphere, room temperature overnight).
| Parameter | Details |
|---|---|
| Starting material | 4-chloro-3-methylbenzyl chloride |
| Nucleophile | Benzylamine |
| Solvent | Tetrahydrofuran (THF) |
| Atmosphere | Nitrogen or argon (inert) |
| Temperature | 0°C to 25°C |
| Reaction time | Overnight (12-18 hours) |
| Yield | Typically 75-85% |
| Purification | Column chromatography (EtOAc/MeOH/NEt3) |
Reductive Amination Approach
An alternative preparation involves reductive amination of 4-chloro-3-methylbenzaldehyde with benzylamine:
- Procedure: The aldehyde and amine are reacted in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvent: Dichloromethane or methanol can be used.
- Reaction Conditions: Mild acidic conditions to facilitate imine formation, followed by reduction.
- Advantages: High selectivity and yields, fewer side products.
- Purification: Standard extraction and chromatography.
This method aligns with general synthetic routes for benzylamines and derivatives described in medicinal chemistry literature.
Use of Organosilane and Acid Catalysis in Complex Analogues
In more complex synthetic schemes involving substituted benzylamines with chloro and methyl substituents, organosilane reagents (e.g., triethylsilane) in the presence of acid catalysts have been employed to reduce intermediates or facilitate functional group transformations at low temperatures (-70°C to -80°C). Although this method is more common in multi-step syntheses of glycoside derivatives, it may be adapted for selective amine formation in complex settings.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct nucleophilic substitution | 4-chloro-3-methylbenzyl chloride + benzylamine | THF, inert atmosphere, 0-25°C, overnight | Simple, straightforward | Possible side reactions | 75-85 |
| Reductive amination | 4-chloro-3-methylbenzaldehyde + benzylamine | Sodium triacetoxyborohydride, DCM/MeOH, mild acid | High selectivity, mild conditions | Requires aldehyde precursor | 80-90 |
| Organosilane reduction | Complex intermediates | Triethylsilane + acid catalyst, low temp (-70°C) | Useful in complex syntheses | Multi-step, specialized reagents | Variable |
| Palladium-catalyzed amination | Aryl halide + benzylamine | Pd catalyst, base, 1,4-dioxane, 120°C | High regioselectivity | Requires catalyst, elevated temp | High (literature) |
Research Findings and Comparative Analysis
- The direct amination method is the most commonly reported and industrially feasible for simple benzylamines with chloro and methyl substituents, providing good yields and straightforward purification.
- Reductive amination offers an alternative when aldehyde precursors are readily available, often resulting in cleaner reactions with fewer byproducts.
- Organosilane-based reductions and palladium-catalyzed cross-couplings are more suited to complex molecules or analogues with multiple functional groups and are less commonly employed for simple benzylamine derivatives but provide valuable routes in medicinal chemistry and pharmaceutical synthesis.
- Reaction temperature control and solvent choice are critical factors influencing yield and purity.
- Purification typically involves chromatographic techniques to isolate the desired amine from unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(4-chloro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Lipophilicity : Enhanced by the chloro and methyl groups, favoring membrane permeability.
- Basicity : Reduced compared to aliphatic amines due to electron-withdrawing chloro substituents.
- Stability : The chloro group may increase resistance to oxidative degradation.
Structural and Functional Analogues
The table below compares structural features, properties, and applications of Benzyl[(4-chloro-3-methylphenyl)methyl]amine with related compounds:
| Compound Name | Molecular Formula | Substituents | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | C15H15ClN | 4-Cl, 3-Me on phenyl ring | Pharmaceutical intermediate, agrochemical precursor | |
| (4-Chlorophenyl)phenylmethylamine | C13H12ClN | 4-Cl on phenyl ring | Building block for dyes and ligands | |
| 3-Chloro-4-methoxybenzenemethanamine | C8H10ClNO | 3-Cl, 4-OMe on benzene ring | Solubility in polar solvents via methoxy group | |
| 3-(4-Chlorophenyl)butan-2-ylamine | C11H16ClN | 4-Cl on phenyl, branched chain | Structural studies, potential CNS activity | |
| (4-Methylbenzyl)(tetrahydrofuranylmethyl)amine | C13H20ClNO | 4-Me, tetrahydrofuran group | Agrochemical synthesis, enhanced stability |
Key Comparative Insights
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound's 4-Cl group decreases electron density at the amine, reducing basicity compared to 3-Chloro-4-methoxybenzenemethanamine (), where the methoxy group donates electrons .
- Steric Hindrance : The 3-methyl group in the target compound impedes nucleophilic reactions more than para-substituted analogs like (4-Chlorophenyl)phenylmethylamine () .
Physicochemical Properties
- Solubility : The target compound's lipophilicity (logP ~3.5) exceeds that of 3-Chloro-4-methoxybenzenemethanamine (logP ~1.8) due to the hydrophobic methyl group .
- Thermal Stability: The chloro group enhances thermal stability compared to non-halogenated analogs like (4-Methylbenzyl)(tetrahydrofuranylmethyl)amine .
Biological Activity
Benzyl[(4-chloro-3-methylphenyl)methyl]amine, a substituted amine, has garnered attention in recent years for its potential biological activities. This compound's structure, featuring a benzyl group and a chloro-substituted phenyl moiety, suggests possible interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
- Chemical Formula : CHClN
- Molecular Weight : Approximately 183.66 g/mol
- Structural Features : The compound consists of a benzyl group attached to a 4-chloro-3-methylphenyl moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies indicate that it may:
- Modulate Enzyme Activity : The compound may inhibit or activate enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Receptor Binding : It could bind to various receptors, altering cellular signaling pathways that are crucial for physiological responses.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have shown significant activity against various pathogens. The following table summarizes key findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies on various cancer cell lines have demonstrated its cytotoxic effects. The following table presents the IC values for different cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | |
| A549 (lung cancer) | 22.5 | |
| HeLa (cervical cancer) | 19.8 |
These findings indicate that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.
- Cytotoxicity Assessment : In another study published in the Journal of Cancer Research, the compound was tested against several cancer cell lines, revealing significant apoptosis induction in MCF-7 cells. The study highlighted the need for further exploration into the pathways involved in this cytotoxic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
